Cas no 301833-79-4 (benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate)

benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate 化学的及び物理的性質
名前と識別子
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- Carbamic acid, [1-(hydroxymethyl)-2-phenylethyl]methyl-, phenylmethyl ester
- benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate
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benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28290096-0.05g |
benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |
301833-79-4 | 95.0% | 0.05g |
$468.0 | 2025-03-19 | |
Enamine | EN300-28290096-1.0g |
benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |
301833-79-4 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
Enamine | EN300-28290096-0.25g |
benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |
301833-79-4 | 95.0% | 0.25g |
$513.0 | 2025-03-19 | |
Enamine | EN300-28290096-5.0g |
benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |
301833-79-4 | 95.0% | 5.0g |
$1614.0 | 2025-03-19 | |
Enamine | EN300-28290096-10.0g |
benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |
301833-79-4 | 95.0% | 10.0g |
$2393.0 | 2025-03-19 | |
Enamine | EN300-28290096-0.5g |
benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |
301833-79-4 | 95.0% | 0.5g |
$535.0 | 2025-03-19 | |
Enamine | EN300-28290096-1g |
benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |
301833-79-4 | 1g |
$557.0 | 2023-09-08 | ||
Enamine | EN300-28290096-5g |
benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |
301833-79-4 | 5g |
$1614.0 | 2023-09-08 | ||
Enamine | EN300-28290096-0.1g |
benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |
301833-79-4 | 95.0% | 0.1g |
$490.0 | 2025-03-19 | |
Enamine | EN300-28290096-2.5g |
benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |
301833-79-4 | 95.0% | 2.5g |
$1089.0 | 2025-03-19 |
benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamateに関する追加情報
Professional Introduction to Benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate (CAS No. 301833-79-4)
Benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate, a compound with the chemical identifier CAS No. 301833-79-4, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex structural framework, exhibits potential applications in the development of novel therapeutic agents and biochemical research tools. The molecular structure of this compound includes a benzyl moiety linked to a carbamate group, which is further connected to a 1-hydroxy-3-phenylpropan-2-yl side chain. This intricate arrangement not only contributes to its unique chemical properties but also opens up diverse possibilities for its utilization in synthetic chemistry and drug discovery.
The synthesis of Benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of the carbamate functional group, which is achieved through the reaction of an appropriate carboxylic acid derivative with an amine in the presence of a coupling agent. Subsequent steps involve the introduction of the 1-hydroxy-3-phenylpropan-2-yl moiety, which may be accomplished through nucleophilic substitution or condensation reactions. The final step often includes purification techniques such as recrystallization or column chromatography to obtain high-purity material suitable for further study.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing carbamate functionalities. Carbamates are known for their versatility in medicinal chemistry, often serving as key structural elements in drugs targeting various biological pathways. The presence of the benzyl group in Benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate may contribute to its lipophilicity and binding affinity, making it a promising candidate for further investigation as a pharmacophore. Additionally, the 1-hydroxy-3-phenylpropan-2-yl side chain introduces hydrophilic and aromatic characteristics, which could influence its interaction with biological targets.
One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. Current research in medicinal chemistry increasingly emphasizes the importance of designing molecules with tailored properties to optimize efficacy and minimize side effects. Benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate fits well within this paradigm, as its structural features allow for fine-tuning through structural modifications. For instance, variations in the length and composition of the side chain could lead to compounds with enhanced binding affinity or improved metabolic stability.
The compound has also shown promise in biochemical research applications. Its unique structure makes it a valuable tool for studying enzyme mechanisms and receptor interactions. By using Benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate as a substrate or inhibitor, researchers can gain insights into key biological processes and explore new avenues for therapeutic intervention. Furthermore, its compatibility with various spectroscopic and analytical techniques makes it suitable for detailed structural characterization and mechanistic studies.
Recent advancements in computational chemistry have further enhanced the understanding of Benzyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate's properties. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental design and help identify optimal conditions for synthesis and purification. Additionally, computational methods can be used to screen large libraries of derivatives rapidly, accelerating the drug discovery process.
The environmental impact and sustainability considerations are also important when evaluating compounds like Benzyl N-(1-hydroxy-3-phenylpropan-2-y)-N-methylcarbamate. Efforts are being made to develop synthetic routes that minimize waste and reduce energy consumption without compromising yield or purity. Green chemistry principles are increasingly being applied to pharmaceutical synthesis, leading to more sustainable practices that align with global efforts to protect the environment.
Future directions for research on Benzyl N-(1-hydroxy-polymerase chain reaction) -N-methylcarbamate include exploring its potential as an intermediate in more complex synthetic schemes. By integrating this compound into multi-component reactions or cascade processes, researchers can create novel molecules with enhanced functionality. Additionally, investigating its behavior under different physiological conditions could provide valuable insights into its potential therapeutic applications.
In conclusion, Benzyl N-(1-hydroxy-polymerase chain reaction) -N-methylcarbamate (CAS No. 301833794) is a multifaceted compound with significant potential in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features make it a valuable tool for drug discovery and biochemical research, while its compatibility with modern synthetic techniques ensures that it remains at the forefront of scientific innovation.
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